molecular formula C23H20N4O2 B10931490 N'-[(E)-(1-methyl-1H-pyrazol-5-yl)methylidene]-4-[(naphthalen-2-yloxy)methyl]benzohydrazide

N'-[(E)-(1-methyl-1H-pyrazol-5-yl)methylidene]-4-[(naphthalen-2-yloxy)methyl]benzohydrazide

Cat. No.: B10931490
M. Wt: 384.4 g/mol
InChI Key: BKWSYWOORMQRJT-BUVRLJJBSA-N
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Description

N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-[(2-naphthyloxy)methyl]benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The pyrazole ring and naphthyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE is unique due to its combination of a pyrazole ring, naphthyl group, and benzohydrazide moiety

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(E)-(2-methylpyrazol-3-yl)methylideneamino]-4-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C23H20N4O2/c1-27-21(12-13-25-27)15-24-26-23(28)19-8-6-17(7-9-19)16-29-22-11-10-18-4-2-3-5-20(18)14-22/h2-15H,16H2,1H3,(H,26,28)/b24-15+

InChI Key

BKWSYWOORMQRJT-BUVRLJJBSA-N

Isomeric SMILES

CN1C(=CC=N1)/C=N/NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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